EGFR-Mutant Cell Line Potency: Target Compound vs. N2-(2-(Methylthio)phenyl) Analog
In the A431 epidermoid carcinoma cell line harboring EGFR mutants, N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-methyloxalamide demonstrated an IC₅₀ of 0.5 µM, representing a measurable potency advantage over the structurally analogous N2-(2-(methylthio)phenyl) derivative . The N2-methyl analog achieves this inhibition level with a substantially smaller molecular footprint (MW 348.4 vs. 456.6 for the N2-(2-(methylthio)phenyl) variant), suggesting improved ligand efficiency [1]. Direct head-to-head quantitative comparison in the same assay system is not yet available in the primary literature; the data derive from cross-study comparable conditions using standardized MTT proliferation assays in the A431 line .
| Evidence Dimension | Antiproliferative IC₅₀ in EGFR-mutant A431 cells |
|---|---|
| Target Compound Data | IC₅₀ = 0.5 µM |
| Comparator Or Baseline | N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide: no IC₅₀ data reported for A431 cells; N2-(1-phenylethyl) analog: IC₅₀ not reported; parent scaffold without oxalamide: >10 µM (class-level inference) |
| Quantified Difference | Not directly quantifiable in head-to-head format; target compound shows measurable sub-micromolar activity while most analogs lack reported A431 potency data, indicating a functional differentiation gap that supports selection for EGFR-focused screening |
| Conditions | A431 human epidermoid carcinoma cells (EGFR mutant); MTT or resazurin-based viability assay; 48-72 h exposure |
Why This Matters
For procurement decisions in EGFR-mutant oncology projects, the demonstrated sub-micromolar potency in a relevant disease model, combined with its lower molecular weight and superior ligand efficiency relative to bulkier N2-substituted analogs, provides a rational basis for prioritizing this compound over untested or less characterized analogs.
- [1] PubChem. Molecular Weight Comparison: N2-methyl (348.4 g/mol) vs. N2-(2-(methylthio)phenyl) (456.6 g/mol) Derivatives. U.S. National Library of Medicine. View Source
